

# The Fas C-Terminal Tripeptide: A Critical Regulator of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Fas C-Terminal Tripeptide |           |
| Cat. No.:            | B15623289                 | Get Quote |

An In-depth Technical Guide on its Discovery, History, and Function

#### Introduction

The Fas receptor (FasR, CD95, APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key mediator of the extrinsic apoptosis pathway, a fundamental process in tissue homeostasis, immune regulation, and elimination of cancerous cells.[1][2][3] Upon binding to its cognate ligand, Fas ligand (FasL), the Fas receptor trimerizes, initiating a signaling cascade that culminates in programmed cell death.[2][3] This process is orchestrated through the formation of the Death-Inducing Signaling Complex (DISC), which includes the adaptor protein Fas-associated death domain (FADD) and procaspase-8.[3] While the core components of the DISC have been extensively studied, a crucial regulatory element lies at the very end of the Fas protein: the C-terminal tripeptide.

This technical guide provides a comprehensive overview of the discovery, history, and functional significance of the **Fas C-terminal tripeptide**. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical regulatory motif and its therapeutic potential.

# Discovery and History: Unraveling the Role of the C-Terminus



The journey to understanding the regulatory role of the Fas C-terminus began with the identification of proteins that interact with the intracellular domain of the Fas receptor. A timeline of key discoveries is presented below:

- 1995: The Identification of FAP-1 In a seminal study published in Science, Sato et al. identified a novel protein tyrosine phosphatase, named Fas-associated phosphatase-1 (FAP-1), that interacts with the cytosolic domain of the Fas receptor.[1] Their research demonstrated that the C-terminal 15 amino acids of Fas were both necessary and sufficient for this interaction.[1] Crucially, they observed that higher expression of FAP-1 correlated with resistance to Fas-mediated apoptosis, suggesting an inhibitory role for this newly discovered protein.[1]
- 1997: Pinpointing the SLV Motif Building upon the initial discovery, Yanagisawa et al. published a paper in the Journal of Biological Chemistry that precisely mapped the minimal region of the Fas C-terminus required for FAP-1 binding.[4] Using in vitro inhibition assays with synthetic peptides and yeast two-hybrid screening, they determined that the terminal three amino acids of human Fas, Serine-Leucine-Valine (SLV), were the critical and sufficient motif for interaction with the third PDZ (PSD-95/Dlg/ZO-1) domain of FAP-1.[4] This study was pivotal in establishing the concept of the Fas C-terminal tripeptide as a key regulatory element.
- 1999 and beyond: Therapeutic Targeting and Structural Insights Subsequent research focused on the therapeutic potential of targeting the Fas/FAP-1 interaction. A 1999 study in the Journal of Medicinal Chemistry explored structural modifications of the Ac-Ser-Leu-Val-OH tripeptide to enhance its inhibitory activity against Fas/FAP-1 binding, laying the groundwork for the development of small molecule inhibitors.[5] Further studies have continued to elucidate the structural basis of the peptide-PDZ domain interaction and the role of FAP-1 in regulating Fas trafficking and cell surface expression.[6]

#### **Molecular Interactions and Signaling Pathways**

The **Fas C-terminal tripeptide**, SLV, functions as a docking site for the PDZ domain of FAP-1. [2][4] This interaction is a classic example of PDZ domain-mediated protein-protein recognition, where the PDZ domain of one protein specifically binds to a short C-terminal motif of its target. [7]



#### The Fas Apoptotic Signaling Pathway

The canonical Fas-mediated apoptotic pathway is initiated by the binding of FasL to the Fas receptor, leading to receptor trimerization. This conformational change allows the intracellular death domains (DD) of the Fas receptors to recruit the adaptor protein FADD. FADD, in turn, recruits procaspase-8 through its death effector domain (DED), forming the DISC. Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.





Click to download full resolution via product page

**Diagram 1:** Fas-Mediated Apoptotic Signaling Pathway.



#### **Inhibitory Role of FAP-1**

FAP-1 acts as a negative regulator of this pathway by binding to the C-terminal SLV tripeptide of Fas.[2][3] This interaction sterically hinders the recruitment of FADD to the Fas death domain, thereby preventing the formation of a functional DISC.[3] Consequently, the apoptotic signal is attenuated.



Click to download full resolution via product page

Diagram 2: Inhibitory Action of FAP-1 on Fas Signaling.

## **Quantitative Data**

The interaction between the **Fas C-terminal tripeptide** and FAP-1 has been quantified, primarily through in vitro inhibition assays. While a specific dissociation constant (Kd) is not readily available in the public literature, the inhibitory potency of the acetylated tripeptide (Ac-SLV-OH) provides valuable insight.



| Compound                                     | Concentration | % Inhibition of<br>Fas/FAP-1 Binding | Reference |
|----------------------------------------------|---------------|--------------------------------------|-----------|
| Fas C-Terminal<br>Tripeptide (Ac-SLV-<br>OH) | 30 μΜ         | 31.1%                                | [8]       |
| Fas C-Terminal<br>Tripeptide (Ac-SLV-<br>OH) | 50 μΜ         | 44.3%                                | [8]       |
| Fas C-Terminal<br>Tripeptide (Ac-SLV-<br>OH) | 100 μΜ        | 87.6%                                | [8]       |
| Fas C-Terminal<br>Tripeptide (Ac-SLV-<br>OH) | 1 mM          | 100.7%                               | [8]       |

Table 1: Inhibitory Potency of Fas C-Terminal Tripeptide on Fas/FAP-1 Binding.

Further studies have explored structural modifications of this tripeptide to enhance its inhibitory activity, with some analogs demonstrating significantly improved potency.[5]

## **Experimental Protocols**

The study of the **Fas C-terminal tripeptide** and its interaction with FAP-1 relies on several key experimental techniques. Detailed methodologies for two fundamental assays are provided below.

### Co-Immunoprecipitation (Co-IP) of Fas and FAP-1

This protocol is designed to demonstrate the in vivo or in situ interaction between the Fas receptor and FAP-1.

- 1. Cell Lysis:
- Culture cells expressing both Fas and FAP-1 to approximately 80-90% confluency.



- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells by adding ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- 2. Immunoprecipitation:
- Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
- Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
- Centrifuge to pellet the beads and transfer the supernatant to a new tube.
- Add the primary antibody (e.g., anti-Fas antibody) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
- Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.
- 3. Washing and Elution:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold IP Lysis Buffer. With each wash, resuspend the beads and then pellet them.
- After the final wash, carefully remove all supernatant.
- Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.







- 4. Western Blot Analysis:
- Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
- Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody against FAP-1 to detect the coimmunoprecipitated protein.
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FAP-1: a protein tyrosine phosphatase that associates with Fas PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The molecular interaction of Fas and FAP-1. A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAP-1 association with Fas (Apo-1) inhibits Fas expression on the cell surface PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Fas C-Terminal Tripeptide: A Critical Regulator of Apoptosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623289#fas-c-terminal-tripeptide-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com